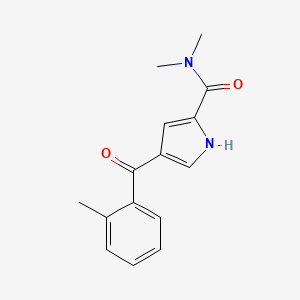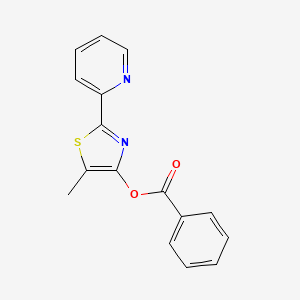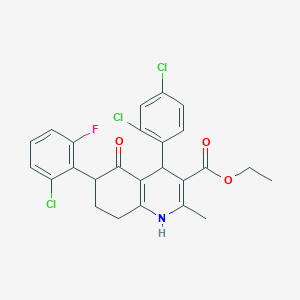
N,N-dimethyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
Descripción general
Descripción
Compounds like “N,N-dimethyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide” belong to a class of organic compounds known as amides. They contain a carbonyl group (C=O) attached to a nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative . The specific synthesis pathway would depend on the exact structure of the compound.Molecular Structure Analysis
The molecular structure of a compound like this would include a pyrrole ring (a five-membered ring with one nitrogen atom), a benzoyl group (a benzene ring attached to a carbonyl group), and a dimethylamide group (a carbonyl group attached to a nitrogen atom, which is in turn attached to two methyl groups) .Chemical Reactions Analysis
Amides, including dimethylamides, can undergo a variety of chemical reactions. They can be hydrolyzed to form amines and carboxylic acids. They can also react with halogens, nitrous acid, and other reagents .Physical And Chemical Properties Analysis
Amides generally have high boiling points due to strong dipole-dipole interactions. They are often solids at room temperature .Mecanismo De Acción
N,N-dimethyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide exerts its anti-cancer effects through the activation of the immune system. This compound binds to and activates the STING (stimulator of interferon genes) pathway in immune cells, leading to the production of interferons and other immune mediators that can kill cancer cells. This compound has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in addition to its anti-cancer activity. This compound has been shown to induce fever and inflammation in animal models, which is thought to be related to its immune activating properties. This compound has also been shown to have anti-inflammatory effects in some contexts, suggesting that it may have potential in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, which allows for the development of new analogs with potentially improved properties. This compound also has potent anti-cancer activity in vitro and in vivo, making it a useful tool for studying cancer biology and testing new cancer therapies. However, this compound has some limitations as well. It is relatively unstable and can degrade over time, which can affect its potency and reproducibility. This compound can also be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N,N-dimethyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide. One area of interest is the development of new analogs with improved properties, such as increased potency or stability. Another area of interest is the use of this compound in combination with other cancer therapies, such as immunotherapies or targeted therapies. Additionally, further research is needed to understand the mechanisms underlying this compound's anti-cancer activity and to identify biomarkers that can predict response to this compound treatment. Finally, this compound's potential use in the treatment of inflammatory diseases warrants further investigation.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that this compound has potent anti-tumor activity in a variety of cancers, including lung, breast, and colon cancer. This compound has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-4-5-7-12(10)14(18)11-8-13(16-9-11)15(19)17(2)3/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIBDDUOMLRTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3127115.png)
![N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3127124.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}benzenecarboxylate](/img/structure/B3127131.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolidin-3-yl)-4,5-dihydro-1,2-oxazole-5-carbohydrazide](/img/structure/B3127146.png)
![2-{[({1-[2-(4-Fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B3127151.png)
![1-[2-(4-fluorophenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime](/img/structure/B3127156.png)
![N-benzyl[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-methylmethanamine](/img/structure/B3127163.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3127165.png)
![2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3127177.png)